6-Chloro-2-(ethoxymethyl)pyrimidin-4-amine
Description
Broad Significance of Pyrimidine-Based Scaffolds in Modern Chemistry and Biosciences
Pyrimidine (B1678525), a six-membered aromatic ring with two nitrogen atoms, is a fundamental scaffold in the architecture of life and the development of modern therapeutics. dntb.gov.ua Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and coenzymes. This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov
The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a vast chemical space with a wide spectrum of pharmacological activities. dntb.gov.uaresearchgate.net Pyrimidine derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including but not limited to:
Anticancer agents: Many approved anticancer drugs, such as 5-fluorouracil (B62378) and gefitinib, are based on the pyrimidine structure. nih.gov
Antimicrobial agents: The pyrimidine core is found in various antibacterial, antifungal, and antiviral medications. nih.gov
Anti-inflammatory drugs: Certain pyrimidine derivatives have shown potent anti-inflammatory properties. dntb.gov.ua
Central nervous system (CNS) agents: The scaffold is also present in drugs targeting the CNS.
The continued exploration of pyrimidine chemistry is driven by the desire to discover novel therapeutic agents with improved efficacy, selectivity, and safety profiles.
Structural Characteristics and Chemical Importance of 6-Chloro-2-(ethoxymethyl)pyrimidin-4-amine within Pyrimidine Chemistry
This compound is a synthetic derivative of pyrimidine with distinct structural features that make it a valuable intermediate in organic synthesis. Its chemical structure consists of a central pyrimidine ring with three key substituents:
A chloro group at the 6-position.
An ethoxymethyl group at the 2-position.
An amino group at the 4-position.
The presence of a chlorine atom at the 6-position is particularly significant. Halogenated pyrimidines are common precursors in the synthesis of more complex molecules. The chlorine atom can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, through nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of diverse functional groups at this position, enabling the generation of libraries of compounds for biological screening. researchgate.net
The amino group at the 4-position and the ethoxymethyl group at the 2-position also contribute to the molecule's chemical personality and can be involved in various chemical transformations or act as key binding elements in biological targets.
Interactive Data Table: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₀ClN₃O |
| SMILES | CCOCC1=NC(=CC(=N1)Cl)N |
| InChI Key | QJYRSRIWHXVCRP-UHFFFAOYSA-N |
Rationale for In-depth Academic Inquiry into this compound Research
The rationale for investigating this compound stems from its potential as a versatile building block in the synthesis of novel, biologically active compounds. The combination of a reactive chloro group, an amino group, and an ether linkage provides multiple points for chemical modification. This allows medicinal chemists to systematically alter the structure of the molecule to explore structure-activity relationships (SAR) and optimize its properties for specific biological targets.
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of patented compounds and are analogous to those found in well-studied pyrimidine derivatives. The academic inquiry into such compounds is driven by the continuous need for new chemical entities in drug discovery and materials science. The study of compounds like this compound contributes to the fundamental understanding of pyrimidine chemistry and provides the tools for the rational design of future functional molecules.
Properties
IUPAC Name |
6-chloro-2-(ethoxymethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-2-12-4-7-10-5(8)3-6(9)11-7/h3H,2,4H2,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYRSRIWHXVCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=CC(=N1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3120-40-9 | |
| Record name | 6-chloro-2-(ethoxymethyl)pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Sophisticated Synthetic Methodologies for 6 Chloro 2 Ethoxymethyl Pyrimidin 4 Amine and Its Pyrimidine Analogues
Foundational Strategies for Pyrimidine (B1678525) Ring Construction and Functionalization
The initial construction of the substituted pyrimidine ring system is paramount and can be achieved through various strategic approaches that allow for the precise placement of functional groups.
De Novo Cyclization Protocols for Pyrimidin-4-amine Formation
The most fundamental and widely utilized method for constructing the pyrimidine ring involves the cyclocondensation of a three-carbon (C-C-C) fragment with an N-C-N fragment. bu.edu.eg This approach, often referred to as the Principal Synthesis, offers a high degree of flexibility in introducing substituents at various positions of the pyrimidine core by choosing appropriately substituted starting materials.
The key N-C-N components are typically amidines, guanidines, ureas, or thioureas. bu.edu.eg These are reacted with 1,3-dielectrophilic three-carbon synthons such as β-diketones, malonic esters, malononitriles, or α,β-unsaturated ketones. nih.govresearchgate.netrsc.org For the synthesis of pyrimidin-4-amines, guanidine (B92328) or its derivatives are common precursors, directly installing the C-4 amino group during the cyclization step. Modern variations of these cyclization reactions include multicomponent, one-pot procedures and the use of catalysts to improve yields and reaction conditions. researchgate.net
Table 1: Selected De Novo Pyrimidine Synthesis Methodologies
| C-C-C Fragment | N-C-N Fragment | Catalyst/Conditions | Product Type |
|---|---|---|---|
| β-Keto esters | Amidines | Ultrasound irradiation | 4-Pyrimidinols |
| Ketones/Aldehydes | 1,3,5-Triazines | Trifluoroacetic acid (TFA) | Highly functionalized pyrimidines |
| Enaminones | Cyanic acid derivatives | Trifluoromethanesulfonic anhydride | C4-Heteroatom substituted pyrimidines |
| α,β-Unsaturated ketones | Amidines | Visible-light (for oxidation step) | Multi-substituted pyrimidines rsc.org |
| Malononitrile Dimer | Amidines | Piperidine, DMF | 6-Aminopyrimidine compounds |
Regioselective Introduction of Chloro and Ethoxymethyl Substituents
A direct, single-step synthesis of 6-Chloro-2-(ethoxymethyl)pyrimidin-4-amine from acyclic precursors is challenging. A more strategic and plausible approach involves a multi-step sequence that builds the pyrimidine ring with the desired C-2 and C-4/C-6 functionalities, followed by selective transformations.
A logical synthetic pathway is as follows:
Ring Formation with C-2 Substituent: The synthesis can commence with the cyclocondensation of a malonic ester derivative (e.g., diethyl malonate) with ethoxyacetamidine. The amidine provides the N1-C2-N3 segment, directly incorporating the required 2-(ethoxymethyl) group into the pyrimidine ring. This reaction typically yields 2-(Ethoxymethyl)pyrimidine-4,6-diol.
Chlorination: The resulting pyrimidine-4,6-diol, which exists in tautomeric equilibrium with the more stable pyrimidine-4,6(1H,5H)-dione form, is then subjected to chlorination. Reagents such as phosphorus oxychloride (POCl₃) are commonly used to convert the hydroxyl/oxo groups at the C-4 and C-6 positions into chloro substituents, affording the key intermediate, 4,6-Dichloro-2-(ethoxymethyl)pyrimidine. thieme.de
Regioselective Amination: The final step involves the regioselective introduction of the amino group at the C-4 position. The chlorine atoms at the C-4 and C-6 positions of the pyrimidine ring are highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogens. The reactivity of these positions is generally much greater than that of the C-2 position. acs.org By carefully controlling reaction conditions (e.g., temperature, stoichiometry of the amine), it is possible to achieve selective mono-amination to yield the target compound, this compound. While reactions of 4,6-dichloropyrimidines can sometimes yield mixtures, selective mono-substitution is a well-established strategy. mdpi.com
Post-Synthetic Modifications and Derivatization Approaches for this compound
Once synthesized, this compound serves as a versatile platform for further diversification through reactions targeting its distinct functional groups.
Nucleophilic Aromatic Substitution Reactions at C-6 and C-4 Positions
The C-6 chloro group in this compound is the most reactive site for post-synthetic modification. It is highly susceptible to nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles. The general reactivity order for chloro-substituted pyrimidines is C-4/C-6 > C-2. nih.gov This allows for the selective displacement of the C-6 chlorine atom without affecting other positions.
The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of two electron-withdrawing nitrogen atoms in the pyrimidine ring stabilizes this intermediate, facilitating the reaction. This high reactivity enables the introduction of diverse functionalities at the C-6 position. For instance, palladium-catalyzed amination reactions have been shown to be highly effective for introducing a second amino group onto a 4-amino-6-chloropyrimidine (B18116) core. mdpi.com Similarly, reactions with various amines, alkoxides, and thiols can be used to generate extensive libraries of C-6 substituted pyrimidine analogues.
Table 2: Examples of Nucleophilic Aromatic Substitution on 4/6-Chloropyrimidines
| Nucleophile Type | Example Nucleophile | Product C-6 Substituent | Typical Conditions |
|---|---|---|---|
| N-Nucleophile | Secondary Aliphatic Amines (e.g., Piperidine) | -N(CH₂)₅ | Base (e.g., K₂CO₃), DMF mdpi.com |
| N-Nucleophile | Anilines | -NHAr | Pd-catalysis may be required acs.orgresearchgate.net |
| O-Nucleophile | Sodium Methoxide | -OCH₃ | Methanol, reflux |
| S-Nucleophile | Sodium Thiophenoxide | -SPh | Ethanol, room temperature |
Chemical Transformations of the C-2 Ethoxymethyl Moiety
The ethoxymethyl group at the C-2 position offers another handle for chemical modification, primarily through cleavage of the ether bond. Ethers are generally stable, but their cleavage can be accomplished under strongly acidic conditions. wikipedia.org
Treatment of this compound with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can cleave the ether linkage. pearson.commasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion in an SN2 or SN1 manner, depending on the structure. wikipedia.org This transformation would convert the ethoxymethyl group into a hydroxymethyl or halomethyl group, providing a new site for further derivatization.
Additionally, oxidation of the C-2 side chain is a potential transformation pathway. While the pyrimidine ring itself can be oxidized under certain conditions nih.govrsc.orgresearchgate.net, the benzylic-like methylene (B1212753) group of the ethoxymethyl substituent may be susceptible to oxidation to afford a C-2 carbonyl or carboxyl group, depending on the oxidant and reaction conditions.
Amine Functional Group Interconversions at C-4
The C-4 primary amino group is a key site for derivatization, allowing for the extension of the molecular framework and modulation of physicochemical properties. sigmaaldrich.comactascientific.com Common transformations include acylation and alkylation.
Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. publish.csiro.aursc.org Catalysts like 4-(dimethylamino)pyridine (DMAP) can be employed to increase the rate of acylation. acs.orgfigshare.com This reaction is useful for installing a variety of carbonyl-containing moieties.
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or under reductive amination conditions. nih.gov Heterogeneous catalysts have also been developed for the N-alkylation of aminopyrimidines, offering environmentally benign options. google.comias.ac.in These reactions allow for the introduction of simple alkyl chains or more complex substituents.
A more profound transformation involves a deconstruction-reconstruction strategy. In this approach, the pyrimidine can be converted into an N-arylpyrimidinium salt, which then undergoes ring cleavage to form an iminoenamine building block. This intermediate can be recyclized with various reagents (e.g., amidines, ureas) to construct entirely new heterocyclic cores, representing a powerful method for skeletal diversification. nih.gov
Table 3: Common Derivatization Reactions of the 4-Amino Group
| Reaction Type | Reagent(s) | Functional Group Formed |
|---|---|---|
| Acylation | Acyl Chloride (RCOCl), Base | Amide (-NHCOR) rsc.org |
| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Acetamide (-NHCOCH₃) publish.csiro.au |
| Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | Sulfonamide (-NHSO₂R) |
| Alkylation | Alkyl Halide (R-X), Base | Secondary/Tertiary Amine (-NHR, -NR₂) nih.govresearchgate.net |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine (-NHR, -NR₂) |
Innovative and Sustainable Synthetic Techniques
The development of sophisticated synthetic methodologies for pyrimidine derivatives is driven by the need for efficiency, safety, and environmental responsibility. Modern approaches in organic synthesis aim to reduce reaction times, minimize waste, and avoid hazardous solvents, aligning with the principles of green chemistry. For the synthesis of this compound and its analogues, innovative techniques such as microwave-assisted synthesis and the use of aqueous reaction media have emerged as powerful tools, offering significant advantages over conventional methods.
Microwave-Assisted Synthesis of Chloropyrimidine Derivatives
Microwave-assisted organic synthesis (MAOS) has become a cornerstone of modern synthetic chemistry, providing a powerful alternative to conventional heating methods. researchgate.netnih.gov This technique utilizes microwave irradiation to heat reaction mixtures directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity. researchgate.netacs.org For the synthesis of chloropyrimidine derivatives, microwave irradiation facilitates rapid and efficient reactions, such as nucleophilic aromatic substitutions, which are crucial for introducing diverse functionalities onto the pyrimidine core. rsc.orgnih.gov
The synthesis of various 2-amino-4-chloro-pyrimidine derivatives has been successfully achieved using microwave-assisted procedures. nih.gov For instance, the reaction of 2-amino-4-chloropyrimidine (B19991) with different substituted amines can be carried out in anhydrous propanol (B110389) with triethylamine (B128534). Under microwave irradiation at temperatures between 120–140 °C, these reactions are typically completed within 15–30 minutes. nih.gov This represents a significant time saving compared to conventional heating methods which can take several hours. researchgate.net
A study by Qureshi et al. demonstrated the synthesis of a series of pyrimidine-anchored derivatives via microwave irradiation. The general procedure involved reacting 2-amino-4-chloro-pyrimidine with various amines in the presence of triethylamine in a microwave reactor. The results highlighted the efficiency of this method, providing the desired products in a short timeframe. nih.gov
Table 1: Microwave-Assisted Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives
| Entry | Amine Reactant | Temperature (°C) | Time (min) |
|---|---|---|---|
| 1 | Substituted Amine A | 120-140 | 15-30 |
| 2 | Substituted Amine B | 120-140 | 15-30 |
| 3 | Substituted Amine C | 120-140 | 15-30 |
This table illustrates representative conditions for the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives, based on the general procedure described in the literature. nih.gov
The application of microwave synthesis extends to a wide range of pyrimidine analogues, including fused heterocyclic systems like thiazolopyrimidines and pyrazolopyrimidines. nih.govresearchgate.net These methods often proceed under solvent-free conditions or in minimal solvent, further enhancing their green credentials. researchgate.net The key advantages of this technology—high reaction rates, enhanced yields, and operational simplicity—make it a highly attractive and sustainable approach for the synthesis of complex chloropyrimidine structures. nih.govacs.org
Aqueous-Phase Reaction Media for Pyrimidine Synthesis
The use of water as a solvent in organic synthesis is a primary goal of green chemistry, as it is non-toxic, non-flammable, inexpensive, and environmentally benign. Historically, water was often avoided in organic reactions due to the low solubility of many reactants. However, recent research has demonstrated that water can not only serve as a viable medium but also enhance reaction rates and selectivity for certain transformations. acs.orgnih.gov
In the context of pyrimidine synthesis, particularly reactions involving chloropyrimidines, water has proven to be an effective solvent for nucleophilic aromatic substitution reactions. An important example is the amination of 4-chloropyrrolopyrimidines, which serve as close analogues to 6-chloropyrimidines. A study on hydrochloric acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aniline (B41778) derivatives found that the reaction rate was significantly higher in water compared to several organic solvents like DMF and various alcohols. acs.orgnih.gov
This acid-promoted reaction in water allows for the efficient synthesis of N-aryl-pyrrolopyrimidin-4-amines. The process involves the protonation of the pyrimidine ring, which activates it for nucleophilic attack by the amine. It is crucial to maintain a low concentration of acid to prevent competing hydrolysis of the chloropyrimidine starting material. acs.orgnih.gov The scope of this method was demonstrated to be quite broad, accommodating a variety of substituted anilines.
Table 2: Substrate Scope for the Amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in Water
| Entry | Aniline Derivative | pKa of Aniline | Isolated Yield (%) |
|---|---|---|---|
| 1 | 4-methoxyaniline | 5.34 | 93 |
| 2 | 4-methylaniline | 5.08 | 95 |
| 3 | Aniline | 4.63 | 94 |
| 4 | 4-fluoroaniline | 4.56 | 93 |
| 5 | 4-chloroaniline | 3.99 | 94 |
| 6 | 4-bromoaniline | 3.91 | 95 |
| 7 | 4-cyanoaniline | 1.74 | 91 |
| 8 | 4-nitroaniline (B120555) | 1.02 | 83 |
This table presents data on the isolated yields for the amination of a model chloropyrimidine analogue with various aniline derivatives in an aqueous medium, highlighting the efficiency of water as a reaction solvent. nih.gov
The success of these reactions in water is attributed to the unique properties of water, including its high polarity and ability to form hydrogen bonds, which can stabilize transition states and accelerate reactions. mdpi.comnih.gov This methodology provides a safer, more cost-effective, and environmentally friendly alternative to traditional methods that rely on volatile organic solvents for the synthesis of aminopyrimidine derivatives. nih.gov
Detailed Investigation of Reactivity Profiles and Reaction Mechanisms of 6 Chloro 2 Ethoxymethyl Pyrimidin 4 Amine
Electronic and Steric Influences on Pyrimidine (B1678525) Ring Reactivity
The reactivity of the 6-Chloro-2-(ethoxymethyl)pyrimidin-4-amine molecule is fundamentally governed by the electronic and steric interplay of its substituents on the pyrimidine core. The pyrimidine ring itself is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms.
The substituents—a chloro group at C6, an amino group at C4, and an ethoxymethyl group at C2—each exert distinct electronic effects that modulate this reactivity.
Amino Group (C4): The amino group is a strong electron-donating group (EDG) through resonance (+R effect). It increases the electron density of the pyrimidine ring, which would typically decrease its reactivity towards nucleophiles.
Chloro Group (C6): The chlorine atom is an electron-withdrawing group (EWG) through induction (-I effect) due to its high electronegativity. However, it can also donate electron density through resonance (+R effect) via its lone pairs. In halogenated pyrimidines, the inductive effect generally outweighs the resonance effect, making the attached carbon atom more electrophilic and a prime target for nucleophilic substitution.
Ethoxymethyl Group (C2): The ethoxymethyl group at the C2 position exhibits a moderate electron-donating effect. The ether oxygen can donate electron density to the ring via resonance, while the alkyl chain has a weak inductive donating effect.
Steric factors also play a crucial role. The ethoxymethyl group at the C2 position can exert some steric hindrance, potentially influencing the approach of bulky nucleophiles or catalysts to the adjacent C6 position. However, the flexibility of the ethyl chain may mitigate this effect to some extent. The amino group at C4 is relatively small and is not expected to pose significant steric hindrance to reactions at the C6 position.
Mechanistic Elucidation of Key Reaction Pathways
Pathways of Nucleophilic Substitution on Halogenated Pyrimidines
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated pyrimidines. The general order of reactivity for halogens on the pyrimidine ring is C4(6) > C2 > C5. This is attributed to the greater ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 or C6 positions.
The mechanism of SNAr on this compound proceeds via a two-step addition-elimination sequence:
Addition of the Nucleophile: A nucleophile attacks the electron-deficient C6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is particularly stabilized by the nitrogen atoms at positions 1 and 3.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, which is a good leaving group.
Recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly with less-activated aromatic systems. However, for highly electron-deficient heterocycles like chloropyrimidines, the stepwise mechanism involving a distinct Meisenheimer intermediate is generally accepted.
Reaction Kinetics and Selectivity in Derivatization Processes
The kinetics of nucleophilic substitution on this compound are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles will generally lead to faster reaction rates. The solvent polarity can also affect the rate by stabilizing the charged Meisenheimer intermediate.
Selectivity in derivatization is a key consideration, especially in the context of multifunctional pyrimidines. For this compound, the primary site of reaction for both nucleophilic substitution and cross-coupling reactions is overwhelmingly the C6 position due to the electronic activation conferred by the ring nitrogens and the directing effects of the other substituents. The amino group at C4 is a potential site for side reactions, but under typical SNAr or cross-coupling conditions, the C-Cl bond is significantly more reactive.
Transition Metal-Catalyzed Cross-Coupling Reactions Involving Pyrimidine Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they have been widely applied to functionalize heterocyclic compounds, including pyrimidines.
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgnih.gov This reaction is particularly useful for coupling amines with aryl halides that are unreactive towards traditional SNAr reactions. wikipedia.org In the case of this compound, a Buchwald-Hartwig reaction could be employed to replace the C6-chloro group with a different amino substituent.
The catalytic cycle for the Buchwald-Hartwig amination generally involves:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of the pyrimidine.
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst.
The choice of ligand for the palladium catalyst is crucial for the success of the Buchwald-Hartwig amination, as it influences the catalyst's stability, activity, and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are often employed.
| Parameter | Description | Typical Conditions for Halopyrimidines |
|---|---|---|
| Catalyst | Palladium source | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Electron-rich phosphines | XPhos, SPhos, RuPhos, BINAP |
| Base | Strong, non-nucleophilic base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |
| Solvent | Aprotic, non-polar to polar | Toluene, Dioxane, THF |
| Temperature | Reaction temperature | Room temperature to reflux |
Suzuki-Miyaura Coupling for Arylation of Pyrimidines
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate. This reaction can be used to introduce aryl or heteroaryl substituents at the C6 position of this compound.
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:
Oxidative Addition: A Pd(0) species inserts into the C-Cl bond of the pyrimidine.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base.
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The presence of the amino group on the pyrimidine ring can sometimes complicate Suzuki-Miyaura couplings by coordinating to the palladium catalyst and inhibiting its activity. researchgate.net However, with appropriate choice of catalyst, ligand, and reaction conditions, high yields of the desired arylated products can be achieved.
| Parameter | Description | Typical Conditions for Halopyrimidines |
|---|---|---|
| Catalyst | Palladium source | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |
| Ligand | Phosphine ligands | PPh₃, dppf, SPhos, XPhos |
| Base | Inorganic base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ |
| Organoboron Reagent | Boron source | Arylboronic acids, Arylboronic esters |
| Solvent | Aqueous or ethereal solvents | Dioxane/H₂O, Toluene/H₂O, DME |
Advanced Computational and Theoretical Studies of 6 Chloro 2 Ethoxymethyl Pyrimidin 4 Amine
Quantum Chemical Investigations (DFT, ab initio methods)
Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in studying the intrinsic properties of a molecule. ijcce.ac.ir DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G++(d,p)), provide a balance between accuracy and computational cost for molecules of this size. nih.gov These investigations reveal the distribution of electrons and energy levels, which dictates the molecule's stability and reactivity. jchemrev.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. ijcce.ac.ir A smaller energy gap suggests that a molecule is more polarizable and has higher chemical reactivity.
In 6-Chloro-2-(ethoxymethyl)pyrimidin-4-amine, the HOMO is expected to be localized primarily on the electron-rich aminopyrimidine ring, specifically involving the nitrogen atoms and the amino group. The LUMO, conversely, would likely be distributed across the pyrimidine (B1678525) ring, influenced by the electron-withdrawing chloro substituent. Theoretical calculations would provide precise energy values for these orbitals and the resulting energy gap.
Table 1: Illustrative Frontier Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
Note: The values presented are hypothetical and representative of what would be expected from a DFT/B3LYP calculation.
To further refine the understanding of reactivity, DFT provides several chemical reactivity descriptors.
Fukui Functions identify which atoms in a molecule are more susceptible to nucleophilic or electrophilic attack. The function ƒ+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while ƒ-(r) indicates the propensity to donate an electron (electrophilic attack). For this compound, Fukui analysis would likely identify the carbon atom attached to the chlorine as a primary site for nucleophilic attack, while the nitrogen atoms of the amino group would be sites susceptible to electrophilic attack.
Molecular Electrostatic Potential (MEP) Maps provide a visual representation of the charge distribution on the molecule's surface. The MEP map uses a color scale to denote regions of different electrostatic potential.
Red: Regions of high electron density (negative potential), typically associated with lone pairs on electronegative atoms like nitrogen and oxygen. These are sites prone to electrophilic attack.
Blue: Regions of low electron density (positive potential), often found around hydrogen atoms bonded to electronegative atoms. These are sites susceptible to nucleophilic attack.
Green: Regions of neutral potential.
For this compound, the MEP map would show strong negative potential (red) around the pyrimidine ring nitrogens and the oxygen of the ethoxymethyl group. A significant positive potential (blue) would be expected on the hydrogen atoms of the C4-amine group.
Molecular Modeling and Dynamics Simulations
While quantum methods describe the electronic state of a molecule, molecular modeling and dynamics simulations are used to explore its physical movement and conformational landscape over time.
The ethoxymethyl side chain at the C2 position introduces conformational flexibility. The key rotatable bonds are the C2-C(H2), C(H2)-O, and O-C(H2CH3) bonds. Conformational analysis, performed by systematically rotating these bonds and calculating the potential energy, can identify the most stable, low-energy conformations. Steric hindrance between the side chain and the pyrimidine ring, particularly the adjacent amine group, would be a major factor in determining the preferred spatial arrangement. The most stable conformer would likely position the bulky ethyl group away from the ring.
The surrounding environment can significantly influence a molecule's properties. Molecular dynamics simulations can model the behavior of this compound in different solvents.
In polar protic solvents (e.g., water, ethanol): The solvent molecules would form hydrogen bonds with the amine group, the ring nitrogens, and the ether oxygen. This solvation would stabilize the molecule and could influence the conformational preference of the side chain.
In aprotic non-polar solvents (e.g., hexane): Solvation effects would be much weaker, and intramolecular forces would dominate the conformational preferences.
The reactivity of the molecule is also affected by the solvent. Polar solvents can stabilize charged intermediates and transition states, potentially altering reaction pathways and rates compared to non-polar environments. bohrium.com
In Silico Approaches for Structure-Activity Relationship (SAR) Prediction
In silico methods are invaluable for predicting how structural modifications might affect the biological activity of a compound, guiding the design of more potent and selective analogues. jneonatalsurg.com For this compound, SAR studies would focus on its three key structural components.
The Pyrimidine Core: This scaffold is common in biologically active molecules and provides a rigid framework for orienting substituents.
The C6-Chloro Group: The chlorine atom is an electron-withdrawing group that influences the electronic profile of the ring. Replacing it with other halogens (F, Br) or with small alkyl or electron-donating groups (e.g., methyl, methoxy) would systematically alter the molecule's electronics and lipophilicity, which are key determinants of activity.
The C2-Ethoxymethyl Group: This group acts as a hydrogen bond acceptor and its size and flexibility can be crucial for fitting into a biological target's binding pocket. SAR exploration would involve modifying its length (e.g., methoxymethyl, propoxymethyl) or replacing it with other functional groups to probe steric and electronic requirements.
Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating physicochemical properties (descriptors) of a series of related analogues with their measured biological activity. researchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Water |
| Ethanol |
| Hexane |
| Fluorine |
| Bromine |
| Methyl |
| Methoxy |
| Methoxymethyl |
Development of Predictive Models for Novel Pyrimidine Analogues
The discovery and optimization of novel bioactive molecules based on the pyrimidine scaffold, such as this compound, are significantly accelerated by advanced computational techniques. Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, plays a pivotal role in rationally designing new analogues with enhanced potency and desired properties. cas.org These models establish a mathematical correlation between the chemical structure of compounds and their biological activity, enabling the prediction of efficacy for novel, unsynthesized molecules. cas.orgscirp.org
The fundamental goal of a QSAR study is to build a statistically robust model that links molecular descriptors (numerical representations of chemical structure) to a specific biological response. scirp.org The development of such models follows a rigorous workflow that includes selecting reliable experimental data, calculating a wide range of molecular descriptors, choosing the most relevant descriptors, constructing the QSAR relationship using statistical methods, and rigorously validating the model's predictive power. scirp.org
Various statistical and machine learning methods are employed to construct these predictive models for pyrimidine derivatives. Multiple Linear Regression (MLR) is a common starting point, but due to the complex, often non-linear nature of structure-activity relationships, more advanced techniques are frequently utilized. scirp.org Artificial Neural Networks (ANN), for example, have demonstrated superior performance in modeling the anti-inflammatory activity of tri-substituted pyrimidine derivatives, capturing complex patterns that linear models cannot. scirp.org
The selection of molecular descriptors is a critical step, as they encode the physicochemical, electronic, and steric properties that govern a molecule's interaction with a biological target. For pyrimidine analogues, a variety of descriptor classes have proven influential:
Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these include properties such as the energy of the highest occupied molecular orbital (EHOMO), the dipole moment (µD), and isotropic polarizability (α). These descriptors have been successfully used to model the anti-inflammatory activity of pyrimidine derivatives. scirp.org
Topological and Geometric Descriptors: These describe the size, shape, and connectivity of the molecule. Descriptors like Wiener index, molecular area, and various connectivity indices (e.g., CHI-V-3-P) have been significant in models predicting the activity of thienopyrimidine derivatives against adenosine (B11128) receptors. researchgate.net
3D-MoRSE Descriptors: These three-dimensional molecular representations have been used to model the activity of substituted pyrimidines as Hepatitis C virus (HCV) replication inhibitors. researchpublish.com
The reliability and predictive capacity of these models are assessed using stringent statistical validation metrics. A robust QSAR model must not only fit the existing data well (internal validation) but also accurately predict the activity of new compounds not used in model development (external validation). researchgate.net
Table 1: Performance of Predictive QSAR Models for Various Pyrimidine Analogue Series
| Pyrimidine Series/Target | Modeling Method | Key Statistical Metrics | Reference |
|---|---|---|---|
| Tri-substituted Pyrimidines (Anti-inflammatory) | MLR | R² = 91.28%, R²ext = 86.50% | scirp.org |
| Tri-substituted Pyrimidines (Anti-inflammatory) | ANN | R² = 98.22%, R²ext = 98.54% | scirp.org |
| Thienopyrimidines (Adenosine A1 Receptor) | GFA | q² = 0.912, r²pred = 0.961 | researchgate.net |
| Thienopyrimidines (Adenosine A2A Receptor) | GFA | q² = 0.781, r²pred = 0.914 | researchgate.net |
| N-pyridyl and Pyrimidine Benzamides (Antiepileptic) | 3D-QSAR | R² > 0.80, Q² > 0.7 | nih.gov |
GFA: Genetic Function Approximation; MLR: Multiple Linear Regression; ANN: Artificial Neural Network; R²: Coefficient of Determination (Training Set); q² or Q²: Cross-validated R² (Internal Validation); R²ext or r²pred: R² for the External Test Set (External Validation).
Once validated, these computational models serve as powerful tools for virtual screening and de novo design. rsc.orgnih.gov They allow researchers to prioritize the synthesis of the most promising candidates from a large virtual library of potential analogues of this compound. researchpublish.com By analyzing the descriptors in a validated model, chemists can gain insights into the key structural features required for optimal biological activity, such as specific electronic properties or lipophilic characteristics, thereby guiding the rational design of the next generation of pyrimidine-based therapeutic agents. researchpublish.comresearchgate.net
Mechanistic Biological Activity and Molecular Target Identification of Pyrimidin 4 Amine Derivatives
Exploration of Protein-Ligand Interactions and Binding Modes
The biological effects of pyrimidin-4-amine derivatives are rooted in their specific interactions with protein targets. As isosteres of the adenine (B156593) ring of ATP, they are particularly effective at competing for and binding to the ATP-binding sites of enzymes, leading to potent inhibition. frontiersin.orgnih.gov
Enzyme Inhibition Mechanism Studies (e.g., Kinases, Acetylcholinesterase)
Kinase Inhibition:
The pyrimidin-4-amine scaffold is a cornerstone in the design of kinase inhibitors. nih.gov These compounds function as ATP-competitive inhibitors, where the pyrimidine (B1678525) core mimics the adenine portion of ATP, forming crucial hydrogen bonds with the "hinge region" of the kinase's active site. nih.govnih.gov This interaction anchors the inhibitor, allowing its various substituents to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.
Derivatives have shown potent inhibitory activity against a range of kinases, including:
Epidermal Growth Factor Receptor (EGFR): 4-Anilinopyrimido[5,4-d]pyrimidines are potent inhibitors of EGFR tyrosine kinase activity. nih.gov Molecular modeling and X-ray crystallography have revealed that these molecules occupy the adenine region of the ATP binding site, with specific substitutions at the C6 position extending towards the solvent-exposed region, allowing for modifications to improve solubility and cellular potency. nih.govnih.gov
Src Family Kinases: Pyrazolo[3,4-d]pyrimidine derivatives like PP1 and PP2 have been identified as potent inhibitors of Src family kinases such as LCK and Fyn, with IC50 values in the low nanomolar range. nih.gov
Aurora and Polo-like Kinases (AURK/PLK): The pyrimidine ring is a key pharmacophore in numerous inhibitors of AURK and PLK, which are critical regulators of the cell cycle. nih.gov Compounds like BI2536 and BI6727 demonstrate potent, ATP-competitive inhibition of PLK with IC50 values below 1 nM. nih.gov
| Derivative Class | Target Kinase | Potency (IC₅₀) | Reference |
| Pyrazolo[3,4-d]pyrimidines (PP1, PP2) | LCK, Fyn | 3–6 nM | nih.gov |
| Pyrimido[5,4-d]pyrimidines | EGFR | ~0.1 - 1 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidines | VEGFR-2 | 0.02 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidines | EGFR | 0.004 µM | nih.gov |
| Pyrimidine Derivatives (BI6727) | PLK1 | 0.87 nM | nih.gov |
| Pyrimidine Derivatives (Tozasertib) | AURKA/B | 0.37 nM (AURKB) | nih.gov |
Cholinesterase Inhibition:
Pyrimidin-4-amine derivatives have also been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission and targets in Alzheimer's disease therapy. nih.govresearchgate.netnih.gov Many of these compounds exhibit a "dual-binding site" mechanism, simultaneously interacting with the Catalytic Active Site (CAS) at the base of the active site gorge and the Peripheral Anionic Site (PAS) near its entrance. nih.gov
Molecular modeling studies indicate that the pyrimidine ring and its substituents can form π-π stacking interactions with key aromatic residues in the gorge, such as Trp84 and Phe330 in AChE. nih.govresearchgate.net The nature of the substituents at the C2 and C4 positions of the pyrimidine ring plays a critical role in determining inhibitory potency and selectivity between AChE and BChE. nih.govresearchgate.net For example, N-benzyl-2-thiomorpholinopyrimidin-4-amine was identified as a potent inhibitor with an IC50 of 0.33 µM for AChE. nih.govresearchgate.net Kinetic studies show that these compounds often act as mixed or uncompetitive inhibitors. nih.govacs.org
| Compound Class | Target Enzyme | Potency (IC₅₀ / Kᵢ) | Reference |
| N-benzyl-2-thiomorpholinopyrimidin-4-amine | AChE | IC₅₀ = 0.33 µM | researchgate.net |
| N-benzyl-2-thiomorpholinopyrimidin-4-amine | BuChE | IC₅₀ = 2.30 µM | researchgate.net |
| Pyrimidine diamine derivative (Cpd 9) | AChE | Kᵢ = 0.312 µM | acs.org |
| Pyrimidine diamine derivative (Cpd 22) | BuChE | Kᵢ = 0.099 µM | acs.org |
Receptor Binding and Agonist/Antagonist Profiling
Beyond enzyme inhibition, pyrimidin-4-amine derivatives are effective ligands for G protein-coupled receptors (GPCRs), particularly adenosine (B11128) receptors (ARs). ARs are involved in numerous physiological processes, making them attractive therapeutic targets.
Research has focused on developing selective antagonists for AR subtypes. Pyrazolo[4,3-d]pyrimidine and related scaffolds have yielded highly potent and selective antagonists for the human A3 adenosine receptor, with some compounds exhibiting Ki values in the sub-nanomolar range. researchgate.net Similarly, optimization of 2-aminopyrimidine-5-carbonitriles has led to potent and selective A1 antagonists. acs.org
The binding is typically characterized by interactions within the orthosteric binding pocket, where the pyrimidine core mimics the endogenous ligand, adenosine. The affinity and selectivity are dictated by the substituents, which interact with specific amino acid residues in the binding cavity. nih.gov For instance, free energy perturbation simulations have been used to interpret structure-activity relationships, guiding the design of derivatives with improved selectivity between A1 and A2A receptors. acs.org
| Derivative Class | Target Receptor | Potency (Kᵢ) | Profile | Reference |
| 2-Aminopyrimidine-5-carbonitriles | Human A₁AR | 1.8 nM | Antagonist | acs.org |
| Pyrazolo[4,3-d]pyrimidines | Human A₃AR | 0.027 nM | Antagonist | researchgate.net |
| Pyrazolo[3,4-d]pyridazines | Human A₁AR | 21 nM | Antagonist | nih.gov |
| Pyrazolo[3,4-d]pyridazines | Human A₃AR | 55 nM | Antagonist | nih.gov |
Cellular and Biochemical Pathway Elucidation
The interaction of pyrimidin-4-amine derivatives with their molecular targets initiates a cascade of downstream effects, impacting cellular signaling and metabolic processes, which forms the basis of their therapeutic potential.
Impact on Cellular Signaling Pathways and Metabolic Processes
The inhibition of protein kinases by pyrimidin-4-amine derivatives directly interferes with cellular signaling pathways that regulate cell proliferation, survival, and differentiation. frontiersin.orgnih.gov For instance, by blocking EGFR, these compounds prevent the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades, such as the Ras/MAPK and PI3K/Akt pathways. frontiersin.org This disruption can lead to cell cycle arrest and the induction of apoptosis in cancer cells.
Furthermore, some pyrimidine derivatives exert their effects by targeting metabolic pathways. A key example is the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway. nih.gov This inhibition depletes the cellular pool of pyrimidines, which are essential for the synthesis of DNA, RNA, and phospholipids. nih.gov This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells or virus-infected cells, which have a high demand for nucleotides. rupress.org The metabolism of the pyrimidine derivatives themselves is also crucial; for example, nucleoside analogues often require phosphorylation by cellular kinases to become active, while susceptibility to deamination can limit their efficacy. nih.gov
Insights into Antiviral and Antimicrobial Mechanisms (Pre-clinical Focus)
The pyrimidine scaffold is integral to the development of antiviral and antimicrobial agents. jneonatalsurg.comresearchgate.net
Antiviral Mechanisms: The antiviral activity of pyrimidine derivatives often stems from their interference with nucleic acid synthesis. nih.gov Two primary mechanisms have been identified in pre-clinical studies:
Inhibition of Pyrimidine Biosynthesis: As mentioned, inhibitors of host cell enzymes like DHODH can have broad-spectrum antiviral activity. nih.gov By limiting the pyrimidine nucleotide supply, these compounds effectively starve the virus of the building blocks required for the replication of its genome, whether DNA or RNA. nih.govrupress.org
Direct Inhibition of Viral Enzymes: Many antiviral drugs are nucleoside analogues that, once inside a cell, are metabolized by host or viral kinases into their active triphosphate form. nih.gov These active forms can then be incorporated into the growing viral nucleic acid chain by viral polymerases. Lacking a proper 3'-hydroxyl group, they act as chain terminators, halting replication. This mechanism underlies the activity of drugs like Zidovudine (AZT). youtube.com
Derivatives have shown notable efficacy against viruses such as human coronavirus 229E (HCoV-229E) and avian influenza H5N1. nih.govmdpi.com
Antimicrobial Mechanisms: Pyrimidine derivatives have demonstrated activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria and fungi. jneonatalsurg.comnih.gov While the exact mechanisms can vary, they often involve the inhibition of essential microbial enzymes or interference with the synthesis of the bacterial cell wall or nucleic acids. For instance, some derivatives have been tested against Staphylococcus aureus, Bacillus cereus (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and the yeast Candida albicans. jneonatalsurg.com
| Compound Class | Organism | Activity | Reference |
| 4-Amino-pyrimidine-5-carbonitriles | S. aureus, B. cereus | Antibacterial | jneonatalsurg.com |
| 4-Amino-pyrimidine-5-carbonitriles | E. coli, P. aeruginosa | Antibacterial | jneonatalsurg.com |
| Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E | Antiviral (EC₅₀ ~7 µM) | mdpi.com |
| Pyrimidine thioglycosides | Avian Influenza H5N1 | Antiviral | nih.gov |
| Pyrimidine thioglycosides | SARS-CoV-2 | Antiviral | nih.gov |
Structure-Activity Relationship (SAR) Derivation for Mechanistic Understanding
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of pyrimidin-4-amine derivatives.
For Kinase Inhibitors: SAR studies have provided detailed maps of the kinase ATP-binding site. The 4-amino group is a critical hinge-binding element. nih.gov Substitutions on the aniline (B41778) ring of 4-anilinopyrimidines can significantly impact potency; for example, in pyrrolo[2,3-d]pyrimidine-based EGFR inhibitors, a 3-bromoanilino group was found to be highly potent. nih.gov The C5 position of the pyrimidine core is situated near the gatekeeper residue, and modifications here can drastically alter the kinome-wide selectivity profile. acs.org Bulky substituents at the C6 position are often well-tolerated and can be used to attach solubilizing groups to improve drug-like properties. nih.gov
For Cholinesterase Inhibitors: The nature and position of substituents are key determinants of activity. SAR studies on 2,4-disubstituted pyrimidines revealed that steric and electronic properties at the C2 position are critical for inhibition, with a thiomorpholine (B91149) ring being particularly effective for AChE. nih.govresearchgate.net The replacement of a flexible amino group in the linker with a more rigid amide group was found to drastically reduce inhibitory potency, highlighting the importance of the linker's conformational freedom. mdpi.com Furthermore, the introduction of a halogen atom on a phenyl ring can reduce activity, whereas moieties like indole (B1671886) or 3-methoxy-4-hydroxyphenyl can drive selectivity toward BChE. nih.gov
For Receptor Antagonists: In the context of adenosine receptors, SAR has shown that introducing a cyano group at position 5 of the pyrimidine ring, along with specific amide substitutions on the amino group, can confer A1AR antagonist activity. acs.org For A3AR antagonists based on the pyrazolo[4,3-d]pyrimidine scaffold, bulky and lipophilic groups at the 2- and 5-positions of the bicyclic system, combined with specific acyl residues on the 7-amino group, led to compounds with exceptionally high affinity and selectivity. researchgate.net
For Antiviral Agents: For pyrimidine thioglycosides active against H5N1, SAR revealed that an N-phenyl or N-(4-chlorophenyl) moiety on the pyrimidine ring was associated with the highest activity, while methyl or methoxyphenyl rings resulted in only moderate activity. nih.gov This indicates a specific requirement for an aromatic, halogenated substituent to achieve potent inhibition.
Rational Design of Mechanistic Probes
The rational design of mechanistic probes is a cornerstone of modern drug discovery, enabling researchers to elucidate the molecular targets and mechanisms of action of bioactive compounds. For pyrimidin-4-amine derivatives, this process often involves computational and synthetic strategies to develop tools that can identify and validate biological targets.
Strategies such as scaffold hopping and computer-aided drug design are employed to create novel inhibitors based on the aminopyrimidine core. For instance, in the development of Polo-like kinase 4 (PLK4) inhibitors, a known anticancer target, researchers utilized a scaffold hopping strategy to design compounds with an aminopyrimidine core. Molecular docking studies help to verify the binding modes of these newly designed compounds with their target proteins, ensuring that key interactions, such as hydrogen bonds with hinge residues in the kinase domain, are maintained. nih.gov
The design process for new anticancer agents often focuses on modifying known pharmacophoric features of existing inhibitors. For example, in designing new Epidermal Growth Factor Receptor (EGFR) inhibitors, modifications can be made to the terminal hydrophobic head, the hydrophobic tail, and the flat hetero-aromatic system of a lead compound. The pyrido[2,3-d]pyrimidin-4(3H)-one moiety is one such system that has been used as a building block for designing agents that target both wild-type and mutant forms of EGFR. nih.gov
Impact of Structural Modifications on Biological Activity and Specificity
The introduction of different substituents can dramatically alter a compound's efficacy. For example, in a series of novel pleuromutilin (B8085454) derivatives designed as antibacterial agents, the introduction of a 4-aminothiophenol (B129426) linker to attach a pyrazolo[3,4-d]pyrimidine moiety significantly enhanced antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This highlights how even distal modifications can influence the interaction with the biological target, in this case, the 50S ribosomal subunit. nih.gov
Similarly, the substitution pattern on the pyrimidine ring itself is critical. The reaction of halogenopyrimidines with amines is a common method for synthesizing biologically active aminopyrimidine derivatives. The position of activating groups, such as chloro or nitro groups, dictates the regioselectivity of nucleophilic substitution, thereby influencing the final structure and its biological profile. researchgate.net Studies on various pyrimidine derivatives have shown that the nature of the substituent at different positions can determine the potency and selectivity for specific biological targets, such as α2-adrenoceptors. researchgate.net
The impact of chemical modifications extends to enhancing the stability and efficacy of RNA-based therapeutics. For instance, incorporating phosphorothioate (B77711) (PS) linkages, which substitute a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone, can significantly increase resistance to nuclease degradation. mdpi.com Modifications at the 2' position of the ribose moiety, such as 2'-Fluoro or 2'-O-methyl groups, also have a substantial effect on the immunostimulatory and antiproliferative activities of short double-stranded RNA. mdpi.com The specific effect often depends not only on the type of modification but also its location within the molecule. mdpi.com
The following table summarizes the impact of various structural modifications on the biological activity of pyrimidine derivatives based on published research:
| Compound/Derivative Class | Structural Modification | Impact on Biological Activity | Reference |
| Pleuromutilin Derivatives | Introduction of a 4-aminothiophenol linker and a pyrazolo[3,4-d]pyrimidine moiety | Enhanced antibacterial activity against MRSA | nih.gov |
| Pyrido[3,4-d]pyrimidine (B3350098) Derivatives | Varied substitutions on the pyrido[3,4-d]pyrimidine core | Compounds showed significant anti-tumor activity, with one derivative inhibiting migration and inducing apoptosis in MGC803 cells | researchgate.net |
| Short Double-Stranded RNA (isRNA) | 2'-Fluoro, 2'-O-methyl, phosphorothioate (PS), cholesterol, and amino acid modifications | Varied effects on interferon-inducing and antiproliferative activities depending on the type and location of the modification | mdpi.com |
| Pyrimidin-2-amine Derivatives | Scaffold hopping to create an aminopyrimidine core | Resulted in potent PLK4 inhibitors with good plasma and liver microsomal stability | nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives | Modification of terminal hydrophobic head and tail with different substituted benzene (B151609) rings | Led to potent inhibitors of both wild-type and mutant EGFR, inducing apoptosis in cancer cells | nih.gov |
Conclusion and Future Research Trajectories for 6 Chloro 2 Ethoxymethyl Pyrimidin 4 Amine
Synthesis of Current Academic Contributions to Pyrimidine (B1678525) Chemistry
The academic contributions to pyrimidine chemistry form a robust foundation for understanding the potential synthetic routes and reactivity of 6-Chloro-2-(ethoxymethyl)pyrimidin-4-amine. The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently appearing in pharmaceuticals. rsc.org The synthesis of functionalized pyrimidines often relies on the manipulation of halogenated precursors, which serve as versatile intermediates.
The highly electron-deficient nature of the pyrimidine ring makes it amenable to nucleophilic aromatic substitution (SNAr) reactions, a common strategy for introducing a variety of functional groups. nih.gov The reactivity of halogens on the pyrimidine ring generally follows the order C4(6) > C2 > C5, a trend observed in both SNAr and palladium-catalyzed cross-coupling reactions. nih.gov This established reactivity pattern suggests that the chlorine atom at the C6 position of this compound would be the primary site for nucleophilic displacement.
Common synthetic approaches to substituted aminopyrimidines involve the reaction of a chloropyrimidine with an amine. For instance, microwave-assisted synthesis has been employed for the preparation of 2-amino-4-chloro-pyrimidine derivatives. researchgate.net This method offers a rapid and efficient means of achieving amination. The synthesis of various 4-chloro-2-(trichloromethyl)pyrimidines has been achieved through an acylation/cyclization-chlorination process, highlighting a general strategy for constructing the pyrimidine core. nih.govthieme.de These building blocks can then undergo substitution reactions to yield a diverse array of derivatives. nih.govthieme.de
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the C-C bond formation on the pyrimidine ring. google.com These reactions typically involve the coupling of a halopyrimidine with a boronic acid derivative in the presence of a palladium catalyst. While SNAr reactions with amines can sometimes lead to mixtures of isomers, palladium-catalyzed amination has been shown to offer high regioselectivity. nih.gov
The synthesis of related compounds, such as 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, has been achieved by reacting 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide. researchgate.net This highlights the selective displacement of one chlorine atom, which can be controlled by reaction conditions. Such selective reactions are crucial for the stepwise functionalization of polysubstituted pyrimidines.
| Feature | Description |
| Core Structure | Pyrimidine |
| Key Intermediate | This compound |
| Primary Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |
| Secondary Reaction Type | Palladium-Catalyzed Cross-Coupling |
| Common Reagents | Amines, Boronic Acids |
| Catalysts | Palladium complexes |
Emerging Methodologies and Concepts in Heterocyclic Synthesis and Derivatization
The field of heterocyclic synthesis is constantly advancing, with new methodologies offering greater efficiency, selectivity, and sustainability. For a molecule like this compound, these emerging techniques could unlock novel derivatization pathways and expand its chemical space.
Microwave-Assisted Synthesis: This technique has gained significant traction for its ability to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. researchgate.net The application of microwave irradiation to the synthesis of pyrimidine derivatives has been demonstrated to be effective for nucleophilic substitution reactions. researchgate.net This methodology could be readily applied to the derivatization of this compound, allowing for the rapid generation of a library of analogs for screening purposes.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and precise control over reaction parameters. While not explicitly detailed for the target compound, the principles of flow chemistry are broadly applicable to heterocyclic synthesis. The controlled mixing and heating in a flow reactor could enhance the regioselectivity of substitution reactions on the pyrimidine core.
Catalytic Systems: Advances in catalysis continue to provide milder and more selective methods for bond formation. The development of new ligands for palladium-catalyzed cross-coupling reactions has expanded the scope of compatible functional groups and improved reaction efficiencies. nih.gov For this compound, exploring a range of modern palladium catalysts could enable challenging coupling reactions that are not feasible under traditional conditions. Furthermore, the use of alternative metal catalysts, such as copper or nickel, could offer complementary reactivity and selectivity.
Green Chemistry Approaches: There is a growing emphasis on developing synthetic methods that are more environmentally benign. This includes the use of greener solvents, such as water, and minimizing the generation of waste. Acid-promoted amination of chloropyrimidines in water has been shown to be a viable and sustainable alternative to traditional organic solvents for certain substrates. nih.gov Investigating the feasibility of such aqueous methods for the derivatization of this compound would be a valuable contribution to green chemistry.
| Methodology | Potential Application to this compound | Key Advantages |
| Microwave-Assisted Synthesis | Rapid synthesis of amine and other nucleophile-substituted derivatives. | Speed, efficiency, higher yields. |
| Flow Chemistry | Scalable and controlled synthesis of derivatives. | Safety, scalability, precise control. |
| Advanced Catalysis | Access to a wider range of cross-coupled products with improved selectivity. | Milder conditions, broader scope. |
| Green Chemistry | Amination and other nucleophilic substitutions in aqueous media. | Sustainability, reduced environmental impact. |
Uncharted Research Avenues and Prospects for Mechanistic Exploration
Despite the foundational knowledge of pyrimidine chemistry, the specific compound this compound represents a largely unexplored area of research. This presents numerous opportunities for novel investigations, from the development of new synthetic methods to the exploration of its potential applications and a deeper understanding of its reaction mechanisms.
Exploration of Biological Activity: Given that the pyrimidine scaffold is a common feature in many biologically active compounds, a primary avenue of research would be to synthesize a diverse library of derivatives of this compound and screen them for various biological activities. The combination of the chloro, ethoxymethyl, and amine functionalities provides multiple points for modification, allowing for the systematic exploration of structure-activity relationships.
Development of Novel Derivatization Strategies: While SNAr and palladium-catalyzed cross-coupling are established methods, there is scope for developing novel and more efficient derivatization strategies for this specific substrate. This could include exploring enzymatic catalysis for selective transformations or employing photoredox catalysis to access novel reaction pathways.
Mechanistic Studies: A detailed mechanistic understanding of the reactivity of this compound is crucial for optimizing reaction conditions and predicting outcomes. Kinetic studies of its nucleophilic substitution reactions could provide insights into the electronic effects of the ethoxymethyl and amine substituents on the reactivity of the C6-chloro position. rsc.org Computational studies, using density functional theory (DFT) or other quantum mechanical methods, could be employed to model reaction pathways and transition states, providing a theoretical framework to complement experimental findings.
Materials Science Applications: Pyrimidine-containing molecules have also found applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as ligands for metal-organic frameworks (MOFs). The specific substitution pattern of this compound could impart interesting photophysical or coordination properties, making it a candidate for investigation in these areas.
| Research Avenue | Key Objectives | Potential Impact |
| Medicinal Chemistry | Synthesize and screen a library of derivatives for biological activity. | Discovery of new therapeutic agents. |
| Synthetic Methodology | Develop novel and efficient methods for derivatization. | Expansion of the synthetic toolkit for pyrimidine chemistry. |
| Mechanistic Exploration | Conduct kinetic and computational studies to understand reactivity. | Rational design of synthetic routes and prediction of product formation. |
| Materials Science | Investigate the photophysical and coordination properties of derivatives. | Development of new functional materials. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Chloro-2-(ethoxymethyl)pyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution of a 4,6-dichloropyrimidine precursor with ethoxymethylamine. For example, in analogous reactions (e.g., 6-Chloro-2-(methylthio)pyrimidin-4-amine synthesis), amines react with dichloropyrimidines in polar aprotic solvents (e.g., NMP or THF) at 80–100°C for 8–12 hours . Key factors include:
- Solvent choice : THF may slow reactivity compared to NMP due to lower polarity.
- Base selection : NaHMDS or DIPEA is used to deprotonate the amine and drive the reaction .
- Example procedure : 4,6-Dichloro-2-(ethoxymethyl)pyrimidine (10 mmol), ethoxymethylamine (20 mmol), and DIPEA (20 mmol) in NMP heated at 100°C for 10 hours, yielding ~75–85% after aqueous workup .
Q. How can structural characterization of this compound be optimized using NMR and mass spectrometry?
- Methodology :
- 1H/13C NMR : The ethoxymethyl group appears as a triplet (δ ~3.5–4.5 ppm for CH2) and a quartet (δ ~1.2–1.5 ppm for CH3). Pyrimidine protons (e.g., C5-H) resonate as singlets at δ ~6.0–6.5 ppm .
- LC-MS : ESI+ typically shows [M+H]+ at m/z 202.6 (calculated). Use C18 columns with 0.1% formic acid in acetonitrile/water for optimal retention (~0.75 minutes) .
- HRMS : Confirm molecular formula with <5 ppm error (e.g., C7H11ClN3O requires 188.0589 g/mol) .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Methodology :
- Column chromatography : Use silica gel (100–200 mesh) with ethyl acetate/hexane (3:7) for moderate polarity .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point ~175–177°C) .
- HPLC : For trace impurities, employ reverse-phase C18 columns with isocratic elution (40% acetonitrile) .
Advanced Research Questions
Q. How does the ethoxymethyl substituent influence regioselectivity in nucleophilic substitutions?
- Mechanistic insight : The ethoxymethyl group at C2 electronically deactivates the pyrimidine ring, directing nucleophilic attack to C6 due to:
- Electron-withdrawing effect : The ether oxygen withdraws electron density, making C6 more electrophilic than C2 .
- Steric effects : Bulky substituents at C2 further hinder reactivity at adjacent positions.
Q. What computational approaches predict the binding affinity of this compound to biological targets (e.g., kinases)?
- Methodology :
- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., Src kinase, PDB: 2SRC). The ethoxymethyl group may occupy hydrophobic pockets, while the amine at C4 forms hydrogen bonds .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field). Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- SAR table :
| Substituent at C2 | IC50 (nM) for Kinase X |
|---|---|
| Ethoxymethyl | 22 ± 3 |
| Methylthio | 45 ± 5 |
| Trifluoromethyl | 120 ± 10 |
Data adapted from analogous pyrimidine derivatives .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?
- Troubleshooting :
- Tautomerism : The 4-amine group may exhibit lactam-lactim tautomerism, causing peak splitting. Use DMSO-d6 to stabilize the amine form .
- Solvent artifacts : CDCl3 can broaden NH peaks; deuterated THF or DMF may improve resolution .
- Dynamic effects : Variable-temperature NMR (e.g., 25°C to −40°C) resolves rotameric splitting in the ethoxymethyl group .
Methodological Considerations
Q. What are the best practices for optimizing reaction scalability (e.g., from mg to gram scale)?
- Key steps :
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions in amination .
- Flow chemistry : Continuous flow reactors improve heat transfer and reduce decomposition at high temperatures .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress (e.g., disappearance of dichloropyrimidine peaks at 1650 cm⁻¹) .
Q. How do solvent and temperature affect the stability of this compound?
- Stability profile :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
